tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate
Description
tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a brominated pyrazolo-pyridine derivative featuring a tetrahydrofuran (THF) substituent at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 5-position. This compound belongs to a class of heterocyclic molecules widely investigated as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive agents . The bromine atom at the 3-position enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), enabling further functionalization for drug discovery .
Properties
Molecular Formula |
C15H22BrN3O3 |
|---|---|
Molecular Weight |
372.26 g/mol |
IUPAC Name |
tert-butyl 3-bromo-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H22BrN3O3/c1-15(2,3)22-14(20)18-6-4-12-11(8-18)13(16)17-19(12)10-5-7-21-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
FKVQKSOVYNNOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form new ring structures.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies .
Industry: In the industrial sector, the compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[4,3-c]pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can be contextualized by comparing it to the following analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocycle Diversity :
- Pyrazolo[4,3-c]pyridine derivatives (e.g., the target compound and ) exhibit fused six- and five-membered rings, contrasting with pyrazolo[1,5-a]pyrazine derivatives (e.g., ), which have two fused five-membered rings. This difference impacts ring strain, electron distribution, and biological target interactions.
Substituent Effects: Bromine vs. Hydroxymethyl: Bromine at the 3-position (target compound, ) enhances reactivity in cross-coupling, whereas hydroxymethyl groups () may participate in hydrogen bonding or oxidation reactions. Tetrahydrofuran vs.
Synthetic Yields :
- tert-Butyl-protected analogs synthesized via Pd-catalyzed methods (e.g., ) often show moderate to low yields (11.1–89.4%), suggesting challenges in steric or electronic control during coupling. Microwave-assisted synthesis (e.g., ) may improve efficiency.
Applications: Brominated derivatives (target compound, ) are pivotal in medicinal chemistry for constructing C–C or C–N bonds. Non-halogenated analogs () are more suited for direct biological evaluation due to their stability.
Safety and Handling :
- Compounds like require stringent safety protocols (e.g., respiratory protection, ventilation) due to acute toxicity and irritation risks. Brominated analogs (target compound, ) likely demand similar precautions.
Research Findings:
- Crystallography : Pyrazolo[4,3-c]pyridine derivatives (e.g., ) often form hydrogen-bonded networks in crystal lattices, crucial for stability and solubility .
- Biological Activity: Amino-substituted analogs () are explored as kinase inhibitors, while brominated versions (target compound, ) serve as synthetic precursors.
- Synthetic Challenges : Low yields in dihydrochloride salt formation (e.g., 11.1% in ) highlight purification difficulties for polar intermediates.
Biological Activity
tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential applications in therapeutic contexts.
- Molecular Formula : CHBrNO
- Molecular Weight : 302.17 g/mol
- CAS Number : 1936429-06-9
- SMILES Notation : CC(C)(C)OC(=O)N1CCc2[nH]nc(Br)c2C1
Biological Activity Overview
This compound has been shown to exhibit various biological activities, particularly in the context of cancer research and enzyme inhibition.
1. Anticancer Activity
Research indicates that tert-butyl 3-bromo-pyrazolo[4,3-c]pyridine derivatives can induce apoptosis in cancer cell lines. For instance:
- Mechanism of Action : The compound activates caspases, leading to programmed cell death. Specifically, it has been noted to activate caspase 9 and reduce levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation .
2. Enzyme Inhibition
The compound interacts with various enzymes:
- Kinase Inhibition : It has been reported to inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and survival . This inhibition can disrupt signaling cascades that promote tumor growth.
3. Cellular Effects
The compound influences cellular functions by modulating:
- Cell Signaling Pathways : It alters gene expression and cellular metabolism, impacting processes such as inflammation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrazolo[4,3-c]pyridine compounds:
The mechanism through which tert-butyl 3-bromo-pyrazolo[4,3-c]pyridine exerts its effects includes:
- Caspase Activation : Induces a cascade leading to apoptosis.
- Inhibition of Kinases : Disruption of key signaling pathways that are often hijacked by cancer cells for survival.
- Gene Expression Modulation : Alters the expression of genes involved in cell cycle regulation and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the tetrahydrofuran-3-yl group. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating intermediates .
Q. How is the compound structurally characterized in academic research?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry and stereochemistry. Key parameters include bond lengths, angles, and R-factors (e.g., R < 0.06 for high-resolution data). Hydrogen-bonding networks should be analyzed using graph set notation to understand crystal packing .
Q. What safety precautions are critical when handling this compound?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to acute toxicity and skin/eye irritation risks. Work under a fume hood to avoid inhalation of brominated intermediates. Store at 2–8°C in airtight containers, and dispose of waste via hazardous chemical protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates in the preparation of this compound?
- Methodology : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction temperatures (e.g., microwave-assisted heating at 140°C) to enhance coupling efficiency. Monitor reaction progress via TLC or LC-MS. For bromination, optimize stoichiometry of NBS and reaction time to minimize overhalogenation .
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo-pyridine core?
- Methodology : Use steric and electronic directing groups (e.g., Boc-protected amines) to control substitution patterns. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation via NMR (¹H/¹³C) and HRMS is critical .
Q. How can crystallographic data discrepancies (e.g., R-factor mismatches) be resolved?
- Methodology : Re-refine data using multiple software packages (e.g., SHELXL vs. Olex2) and validate hydrogen-bonding motifs with graph set analysis (e.g., Etter’s rules). Compare experimental data with Cambridge Structural Database (CSD) entries for analogous compounds .
Q. What are the applications of this compound in medicinal chemistry research?
- Methodology : Serve as a precursor for kinase inhibitors by replacing the bromine atom with pharmacophores (e.g., aminopyrimidines) via nucleophilic substitution. Assess bioactivity via in vitro kinase assays (e.g., IC₅₀ determination against EGFR or ALK targets) .
Q. How can reaction mechanisms for bromine displacement be studied experimentally?
- Methodology : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O in tetrahydrofuran) to track substituent mobility. Use NMR line-shape analysis or in situ IR spectroscopy to monitor intermediate formation .
Data Contradictions and Validation
Q. How should conflicting reports on hydrogen-bonding interactions in crystallographic studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
